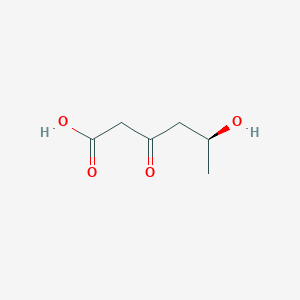
2-(Aminomethyl)-3-methoxyphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-methoxyphenol;hydrochloride is a chemical compound that features an aminomethyl group attached to a methoxyphenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride typically involves the reaction of 3-methoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-methoxyphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-methoxyphenol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with proteins, affecting their function. The methoxyphenol structure can participate in electron transfer reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)phenol
- 3-Methoxyphenol
- 2-(Aminomethyl)-4-methoxyphenol
Uniqueness
2-(Aminomethyl)-3-methoxyphenol;hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure allows it to interact differently with biological molecules compared to its analogs, making it valuable in specific applications .
Propriétés
Numéro CAS |
820973-51-1 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H |
Clé InChI |
XGORHDHFQLUKEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


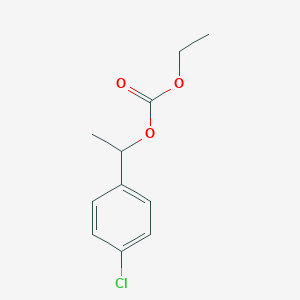
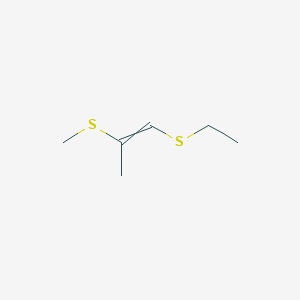


boranyl](/img/structure/B12539103.png)


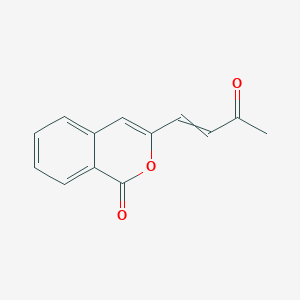
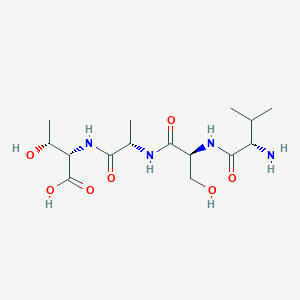
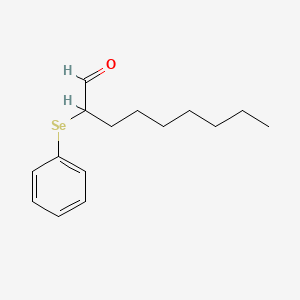
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
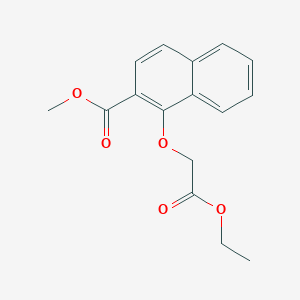
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
